2-(1-bromoethyl)thiophene

Organic Synthesis Medicinal Chemistry Material Science

2-(1-Bromoethyl)thiophene is an organosulfur heterocycle with the formula C₆H₇BrS, comprising a thiophene ring bearing a bromoethyl group at the 2-position. This structure confers a unique reactivity profile compared to its constitutional isomers and halogen analogs, making it a specialized building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials.

Molecular Formula C6H7BrS
Molecular Weight 191.09 g/mol
Cat. No. B1288982
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(1-bromoethyl)thiophene
Molecular FormulaC6H7BrS
Molecular Weight191.09 g/mol
Structural Identifiers
SMILESCC(C1=CC=CS1)Br
InChIInChI=1S/C6H7BrS/c1-5(7)6-3-2-4-8-6/h2-5H,1H3
InChIKeyACTGSLLEVJOWCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(1-Bromoethyl)thiophene (CAS 93449-09-3) Technical and Procurement Overview


2-(1-Bromoethyl)thiophene is an organosulfur heterocycle with the formula C₆H₇BrS, comprising a thiophene ring bearing a bromoethyl group at the 2-position . This structure confers a unique reactivity profile compared to its constitutional isomers and halogen analogs, making it a specialized building block for the synthesis of pharmaceuticals, agrochemicals, and advanced materials. Its value in the supply chain is defined by its specific role in enabling regio- and stereoselective transformations that cannot be reliably achieved with more common 2-(2-bromoethyl)thiophene or the 3-substituted isomers .

Why 2-(1-Bromoethyl)thiophene Cannot Be Replaced by Common Isomers or Halogen Analogs


Substituting 2-(1-bromoethyl)thiophene with a close analog like 2-(2-bromoethyl)thiophene or 3-(1-bromoethyl)thiophene introduces critical changes in reactivity, stability, and reaction outcome. The position of the bromine atom on the ethyl chain (1-bromoethyl vs. 2-bromoethyl) directly impacts the electronic environment and the stability of reaction intermediates during nucleophilic substitutions and cross-couplings . Similarly, changing the halogen from bromine to chlorine (as in 2-(1-chloroethyl)thiophene) significantly alters the leaving group ability and reaction kinetics, often leading to incomplete conversion or different product distributions . A simple isomer switch can lead to a different regioisomer in the final product or a significant drop in reaction yield, making precise procurement essential for reproducible synthesis [1].

Quantitative Differentiation Guide for 2-(1-Bromoethyl)thiophene vs. Analogs


Regioselectivity Advantage: 2- vs. 3-Substitution for Controlled Functionalization

The placement of the bromoethyl group at the 2-position on the thiophene ring provides a distinct advantage in regioselective functionalization. In electrophilic aromatic substitution, thiophenes are preferentially activated at the 2- and 5-positions. 2-(1-bromoethyl)thiophene therefore directs further substitution to the 5-position, whereas the 3-isomer directs substitution to the 2- or 5-position, leading to a mixture of products. Under typical bromination conditions, substituted thiophenes exhibit >99% regioselectivity for the 2-position [1]. This predictable reactivity is essential for multi-step syntheses where control over substitution pattern is paramount.

Organic Synthesis Medicinal Chemistry Material Science

Enhanced Reactivity: 1-Bromoethyl vs. 2-Bromoethyl Isomer in Cross-Coupling

The 1-bromoethyl group in 2-(1-bromoethyl)thiophene is a secondary alkyl bromide, whereas the 2-bromoethyl group in 2-(2-bromoethyl)thiophene is a primary alkyl bromide. This structural difference has profound implications for reactivity. Secondary alkyl bromides are generally more prone to oxidative addition in palladium-catalyzed cross-coupling reactions, though they may also be more susceptible to β-hydride elimination. A direct comparison in Suzuki-Miyaura coupling shows that the 1-bromoethyl derivative (secondary) can exhibit different reaction kinetics and yields compared to its primary isomer .

Cross-Coupling Palladium Catalysis Nucleophilic Substitution

Leaving Group Ability: Bromine vs. Chlorine in Nucleophilic Substitution

2-(1-Bromoethyl)thiophene is a more effective electrophile in nucleophilic substitution (S_N1/S_N2) reactions compared to its direct halogen analog, 2-(1-chloroethyl)thiophene. The C-Br bond is weaker than the C-Cl bond, leading to faster reaction rates and often higher yields under milder conditions. The 2-(1-chloroethyl) analog is noted for its lower reactivity in nucleophilic substitution compared to the bromo counterpart .

Nucleophilic Substitution Reaction Kinetics Pharmaceutical Intermediate

Stability and Storage: Light and Temperature Sensitivity Data

The physical stability of a building block is a critical procurement consideration. 2-(1-Bromoethyl)thiophene and its close structural analog 2-(2-bromoethyl)thiophene are documented to be sensitive to both light and temperature, requiring storage under inert atmosphere in a cool, dark environment . While both share these liabilities, the specific decomposition pathways and rates may differ due to the position of the bromine atom.

Chemical Stability Procurement Supply Chain Management

Predicted Physicochemical Properties: LogP and Boiling Point Comparison

Predicted physicochemical properties can guide initial experimental design. For 3-(1-bromoethyl)thiophene, the predicted LogP is 3.204, indicating moderate lipophilicity . For the 2-(1-bromoethyl) isomer, predicted boiling points are available. While not a direct head-to-head measurement, these predicted values allow for a comparative assessment of properties like lipophilicity and volatility, which are crucial for designing purification protocols and assessing potential bioavailability in medicinal chemistry applications.

Physicochemical Properties Medicinal Chemistry Formulation

Optimal Application Scenarios for 2-(1-Bromoethyl)thiophene Based on Evidence


Synthesis of Regiospecifically Functionalized Thiophene Derivatives

This is the primary scenario where 2-(1-bromoethyl)thiophene demonstrates clear superiority. When a synthetic route demands predictable and exclusive functionalization at the 5-position of the thiophene ring, the 2-isomer is the reagent of choice. The class-level inference of >99% regioselectivity means that a chemist can proceed with confidence that the bromoethyl group will not interfere and will direct subsequent electrophilic substitutions to the desired position. This avoids the complex mixture of regioisomers that would result from using the 3-(1-bromoethyl) isomer .

Palladium-Catalyzed Cross-Coupling for Complex Molecule Assembly

2-(1-Bromoethyl)thiophene serves as a specialized electrophile in cross-coupling reactions. Its secondary alkyl bromide nature offers a different reactivity profile compared to the more common primary alkyl bromide isomer 2-(2-bromoethyl)thiophene . This can be strategically exploited in Suzuki, Stille, or Negishi couplings where a specific rate of oxidative addition is desired or when the steric bulk of the secondary carbon influences the outcome. Its use is supported by the broad application of bromo-substituents as blocking groups in Pd-catalyzed direct arylation, a key method in 'green' chemistry for synthesizing arylated thiophenes [2].

Development of Analgesic and CNS-Active Pharmaceutical Candidates

The 2-(1-bromoethyl)thiophene scaffold is a privileged structure in medicinal chemistry, particularly for the development of CNS-active drugs. While the primary isomer 2-(2-bromoethyl)thiophene is a known intermediate for potent analgesics like thiofentanyl , the 1-bromoethyl isomer offers a different vector for exploring structure-activity relationships (SAR). Its distinct steric and electronic properties allow medicinal chemists to synthesize novel analogs with potentially improved selectivity or pharmacokinetic profiles compared to known compounds. Its use in synthesizing diverse thiophene-based drug candidates is well-documented .

Building Block for Advanced Electronic and Optical Materials

Thiophene derivatives are fundamental to the field of organic electronics. The specific substitution pattern of 2-(1-bromoethyl)thiophene makes it a valuable monomer for synthesizing regioregular polythiophenes or defined oligomers . The bromine atom acts as a handle for iterative cross-coupling, allowing for the precise construction of conjugated systems. This is in contrast to other isomers which may lead to less-ordered, and therefore less conductive, polymer structures. The ability to control the polymer's architecture is critical for applications in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and electrochromic devices .

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